Cas no 160203-74-7 (((2S,5R)-5-(5-Fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-2,5-dihydrofuran-2-yl)methyl acetate)

((2S,5R)-5-(5-Fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-2,5-dihydrofuran-2-yl)methyl acetate 化学的及び物理的性質
名前と識別子
-
- ((2S,5R)-5-(5-Fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-2,5-dihydrofuran-2-yl)methyl acetate
-
- インチ: 1S/C11H11FN2O5/c1-6(15)18-5-7-2-3-9(19-7)14-4-8(12)10(16)13-11(14)17/h2-4,7,9H,5H2,1H3,(H,13,16,17)/t7-,9+/m0/s1
- InChIKey: KMQULMAOYWPJKG-IONNQARKSA-N
- ほほえんだ: FC1C(NC(N(C=1)[C@H]1C=C[C@@H](COC(C)=O)O1)=O)=O
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 19
- 回転可能化学結合数: 4
- 複雑さ: 488
- 疎水性パラメータ計算基準値(XlogP): -0.3
- トポロジー分子極性表面積: 84.9
((2S,5R)-5-(5-Fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-2,5-dihydrofuran-2-yl)methyl acetate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Biosynth | NA182971-500 mg |
1-(5-O-Acetyl-2,3-dideoxy-?-L-glycero-pent-2-enofuranosyl)-5-fluorouracil |
160203-74-7 | 500MG |
$175.00 | 2023-01-03 | ||
Biosynth | NA182971-2000 mg |
1-(5-O-Acetyl-2,3-dideoxy-?-L-glycero-pent-2-enofuranosyl)-5-fluorouracil |
160203-74-7 | 2g |
$500.00 | 2023-01-03 | ||
Biosynth | NA182971-1000 mg |
1-(5-O-Acetyl-2,3-dideoxy-?-L-glycero-pent-2-enofuranosyl)-5-fluorouracil |
160203-74-7 | 1g |
$300.00 | 2023-01-03 | ||
Biosynth | NA182971-100 mg |
1-(5-O-Acetyl-2,3-dideoxy-?-L-glycero-pent-2-enofuranosyl)-5-fluorouracil |
160203-74-7 | 100MG |
$75.00 | 2023-01-03 | ||
Biosynth | NA182971-250 mg |
1-(5-O-Acetyl-2,3-dideoxy-?-L-glycero-pent-2-enofuranosyl)-5-fluorouracil |
160203-74-7 | 250MG |
$100.00 | 2023-01-03 |
((2S,5R)-5-(5-Fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-2,5-dihydrofuran-2-yl)methyl acetate 関連文献
-
Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
-
Valentina Guerra,Chaoying Wan,Volkan Degirmenci,Jeremy Sloan,Dimitris Presvytis,Tony McNally Nanoscale, 2018,10, 19469-19477
-
Aixin Song,Jinglin Shen,Han Zhang,Zhaohua Song RSC Adv., 2015,5, 75589-75599
-
Gargi Mukherjee,Kumar Biradha CrystEngComm, 2014,16, 4701-4705
-
Ali Reza Sardarian,Iman Dindarloo Inaloo RSC Adv., 2015,5, 76626-76641
-
Paola Calcagnile,Tommaso Dattoma,Elisa Scarpa,Antonio Qualtieri,Laura Blasi,Francesco Rizzi RSC Adv., 2017,7, 15964-15970
-
Jukuan Zheng,Sibai Xie,Fei Lin,Geng Hua,Tianyi Yu,Darrell H. Reneker Polym. Chem., 2013,4, 2215-2218
-
Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393
-
Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190
((2S,5R)-5-(5-Fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-2,5-dihydrofuran-2-yl)methyl acetateに関する追加情報
Recent Advances in the Study of ((2S,5R)-5-(5-Fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-2,5-dihydrofuran-2-yl)methyl acetate (CAS: 160203-74-7)
The compound ((2S,5R)-5-(5-Fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-2,5-dihydrofuran-2-yl)methyl acetate, with the CAS number 160203-74-7, has recently garnered significant attention in the field of chemical biology and medicinal chemistry. This molecule, characterized by its unique fluorinated pyrimidine and dihydrofuran structure, is being explored for its potential therapeutic applications, particularly in antiviral and anticancer research. Recent studies have focused on its synthesis, mechanism of action, and biological activity, providing valuable insights into its pharmacological profile.
One of the key areas of research involves the compound's role as a prodrug or intermediate in the synthesis of nucleoside analogs. Nucleoside analogs are a cornerstone of antiviral and anticancer therapies, and the structural features of 160203-74-7 suggest it could be a promising candidate for further development. Recent synthetic approaches have optimized the yield and purity of this compound, enabling more detailed pharmacological evaluations. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated an efficient enzymatic resolution method to obtain the (2S,5R)-enantiomer with high stereoselectivity, which is crucial for its biological activity.
In terms of biological activity, preliminary in vitro studies have shown that ((2S,5R)-5-(5-Fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-2,5-dihydrofuran-2-yl)methyl acetate exhibits potent inhibitory effects against certain viral polymerases. This is attributed to its ability to mimic natural nucleosides, thereby interfering with viral replication. Additionally, its fluorinated pyrimidine moiety enhances its binding affinity to target enzymes, as evidenced by molecular docking studies. These findings were corroborated by a recent paper in Antiviral Research, which highlighted the compound's efficacy against RNA viruses in cell-based assays.
Another promising avenue of research is the compound's potential application in oncology. Early-stage studies have indicated that 160203-74-7 may act as a DNA synthesis inhibitor, selectively targeting rapidly dividing cancer cells. A 2022 study in Bioorganic & Medicinal Chemistry Letters reported that derivatives of this compound exhibited cytotoxic effects against several cancer cell lines, including those resistant to conventional chemotherapy. The study also noted that the acetate group in the molecule plays a critical role in its cellular uptake and subsequent bioactivation.
Despite these encouraging results, challenges remain in the development of ((2S,5R)-5-(5-Fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-2,5-dihydrofuran-2-yl)methyl acetate as a therapeutic agent. Issues such as metabolic stability, bioavailability, and potential off-target effects need to be addressed through further preclinical studies. Recent advancements in prodrug design and delivery systems, however, offer potential solutions to these challenges. For example, nanoparticle-based delivery of the compound has shown improved pharmacokinetic properties in animal models, as detailed in a 2023 publication in the Journal of Controlled Release.
In conclusion, ((2S,5R)-5-(5-Fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-2,5-dihydrofuran-2-yl)methyl acetate (CAS: 160203-74-7) represents a promising candidate in the fields of antiviral and anticancer research. Recent studies have elucidated its synthetic pathways, mechanism of action, and biological activity, paving the way for future therapeutic applications. Continued research efforts will be essential to overcome existing limitations and fully realize its clinical potential.
160203-74-7 (((2S,5R)-5-(5-Fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-2,5-dihydrofuran-2-yl)methyl acetate) 関連製品
- 1351597-98-2(2-bromo-N-2-hydroxy-2-(naphthalen-1-yl)ethyl-5-methoxybenzamide)
- 83430-96-0(4-(3-methyl-1H-pyrazol-1-yl)phenol)
- 2228751-75-3(2-1-hydroxy-2-(methylamino)ethylbenzene-1,3,5-triol)
- 946216-80-4(2-({5-(tert-butylcarbamoyl)amino-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(4-chlorophenyl)acetamide)
- 946321-06-8(N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(4-methylphenoxy)acetamide)
- 1806814-13-0(3-Amino-6-(aminomethyl)-2-(difluoromethyl)-5-iodopyridine)
- 725213-24-1(1-[(2-Ethoxyphenyl)methyl]piperidin-3-amine)
- 29618-57-3(N,N-dimethyl-1-[(2S)-pyrrolidin-2-yl]methanamine)
- 1267013-52-4(2,2-dimethyl-4-(2,4,6-trimethylphenyl)butanoic acid)
- 1897029-79-6(Benzeneacetic acid, 2-chloro-α-oxo-5-(trifluoromethyl)-)



